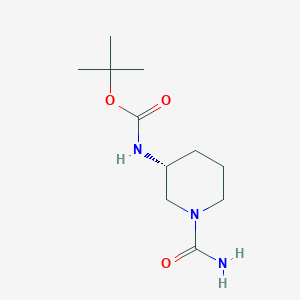

tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate

Description

tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a carbamoyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its role as a precursor or intermediate in the development of bioactive molecules, particularly those targeting neurological receptors or enzyme inhibitors. Its stereochemistry (R-configuration) and functional groups influence its reactivity, stability, and pharmacological properties .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-carbamoylpiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-5-4-6-14(7-8)9(12)15/h8H,4-7H2,1-3H3,(H2,12,15)(H,13,16)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYGAFTTFBQPX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow microreactor systems has also been explored for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.

Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Di-tert-butyl dicarbonate, perchloric acid adsorbed on silica-gel.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Alcohol derivatives.

Substitution: Boc-protected amines and amino acids.

Scientific Research Applications

Chemistry: tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is widely used in organic synthesis for the protection of amine groups. It is particularly valuable in peptide synthesis where it helps in the temporary protection of the α-amino group .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the synthesis of various pharmaceuticals where protection of functional groups is necessary .

Industry: Industrially, tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate is used in the production of fine chemicals and intermediates for drug synthesis. Its stability and ease of removal make it a preferred choice in large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-carbamoylpiperidin-3-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, which can be cleaved under acidic conditions to release the free amine. This property is exploited in various synthetic pathways to protect sensitive amine groups during multi-step synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, synthetic routes, yields, and applications of tert-Butyl (R)-(1-carbamoylpiperidin-3-yl)carbamate and related compounds:

Key Differences and Implications

Stereochemistry : The target compound’s R-configuration contrasts with the S-configuration in BD1259 (CAS 155836-47-8) , which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).

This could improve solubility or target interaction.

Synthetic Efficiency :

- Racemic compound 3 achieves 84% yield via NaBH₄ reduction , whereas the target compound’s synthesis (if involving stereoselective steps) may require chiral catalysts or resolving agents, complicating scalability.

- The α6-GABAAR ligand (MIDD0002B) employs EDC coupling, a robust method for amide bond formation, suggesting versatility in modifying the carbamate core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.